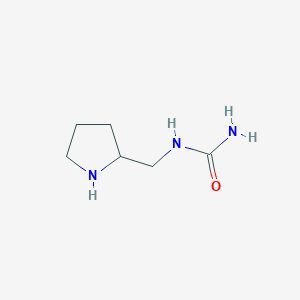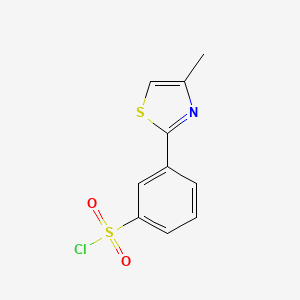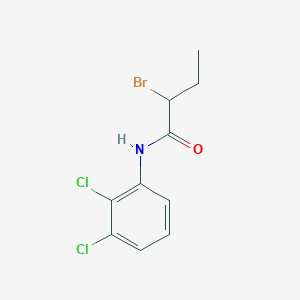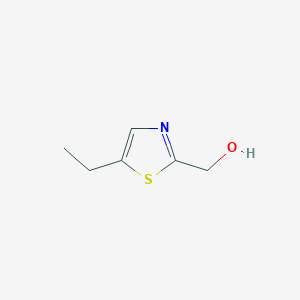
2-Bromo-n-(2,4-dimethoxybenzyl)acetamide
Übersicht
Beschreibung
2-Bromo-n-(2,4-dimethoxybenzyl)acetamide, also known as 2-BnDMBA, is a synthetic compound that is used in scientific research applications. It is a derivative of acetamide, which is a type of carboxylic acid. 2-BnDMBA has been used in a variety of applications, including drug discovery, organic synthesis, and biochemistry. It has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
“2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” could potentially be used in the development of antioxidant and anticancer drugs . Derivatives of bromophenols, which include “2-Bromo-n-(2,4-dimethoxybenzyl)acetamide”, have shown promising results in ameliorating H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes . These compounds also increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT .
Anti-Diabetic and Anti-Inflammatory Activities
The same study also suggests that bromophenol derivatives have anti-diabetic and anti-inflammatory activities . This indicates that “2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” could potentially be used in the treatment of diabetes and inflammation-related diseases.
Synthesis of N-Alkylacetamides
“2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” could be used as a reagent in the synthesis of N-alkylacetamides . N-alkylacetamides are a general functional group present in many natural and pharmaceutical products .
Synthesis of p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates
This compound could also be used in the synthesis of p-methoxy- and 2,4-dimethoxybenzyl carbamates . These carbamates could be used in the development of various pharmaceutical products .
Research Use Only (RUO)
“2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” is currently listed as a Research Use Only (RUO) product . This means it is primarily used in laboratory research and is not intended for diagnostic or therapeutic use.
Potential Use in Drug Development
Given its potential antioxidant, anticancer, anti-diabetic, and anti-inflammatory activities, “2-Bromo-n-(2,4-dimethoxybenzyl)acetamide” could be a candidate for drug development . Further research is needed to fully understand its mechanisms of action and potential side effects.
Eigenschaften
IUPAC Name |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKIPTNMLRVAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(2,4-dimethoxybenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)
![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)




![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)





